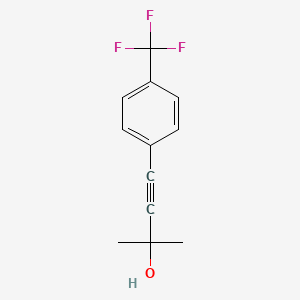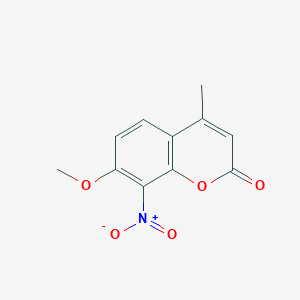![molecular formula C11H14N4O2 B11875861 9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one CAS No. 6975-27-5](/img/structure/B11875861.png)
9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the purine ring system. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and purine derivatives.
Formation of Hydroxycyclohexyl Intermediate: Cyclohexanone is subjected to a reduction reaction to form the corresponding hydroxycyclohexyl intermediate. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reaction: The hydroxycyclohexyl intermediate is then coupled with a purine derivative through a nucleophilic substitution reaction. This step typically requires the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different hydroxy derivatives. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Different hydroxy derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring system.
Inosine: A purine nucleoside that shares structural similarities with 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one.
Uniqueness
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6975-27-5 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
9-[(1R,2R)-2-hydroxycyclohexyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O2/c16-8-4-2-1-3-7(8)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8-/m1/s1 |
InChI-Schlüssel |
MRUIYTLBMWPOQV-HTQZYQBOSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N2C=NC3=C2N=CNC3=O)O |
Kanonische SMILES |
C1CCC(C(C1)N2C=NC3=C2N=CNC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)

![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)


![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)






![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)
